molecular formula C8H8F3NO B1398079 4-Difluoromethoxy-3-fluorobenzylamine CAS No. 954388-61-5

4-Difluoromethoxy-3-fluorobenzylamine

Cat. No. B1398079
M. Wt: 191.15 g/mol
InChI Key: NEJMLSCOCOBMGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .


Molecular Structure Analysis

The molecular formula of 4-Difluoromethoxy-3-fluorobenzylamine is CHFNO . The average mass is 173.160 Da and the monoisotopic mass is 173.065216 Da .

Scientific Research Applications

Synthesis and Derivatives

  • Fluoroform (CHF3), a non-ozone-depleting and nontoxic gas, has been utilized as a difluorocarbene source in synthesizing difluoromethoxy and difluorothiomethoxy derivatives, including compounds similar to 4-difluoromethoxy-3-fluorobenzylamine (Thomoson & Dolbier, 2013).
  • The synthesis of antitumor prostaglandin derivatives using fluorobenzyl amines, related to 4-difluoromethoxy-3-fluorobenzylamine, demonstrates the potential in developing cancer detection tools using positron emission tomography (Haradahira et al., 1998).

Radiochemistry and PET Imaging

  • Fluorine-18 labeled derivatives of benzylamines, akin to 4-difluoromethoxy-3-fluorobenzylamine, have been developed for labeling proteins and antibodies, preserving their immunoreactivity, which is crucial in medical diagnostics and therapeutic research (Garg et al., 1991).
  • Automated synthesis methods for fluorobenzylamines have been explored, highlighting the importance of these compounds in the development of novel radiotracers for PET imaging (Way & Wuest, 2013).

Fluorination in Organic Chemistry

  • Polyfluorinated compounds, including derivatives of benzylamines, have been studied for their unique reactivity and potential applications in materials science and organic synthesis (Kerscher et al., 2006).
  • Palladium-catalyzed ortho-selective C–H fluorination of benzylamines represents a novel approach in organic synthesis, potentially applicable to derivatives of 4-difluoromethoxy-3-fluorobenzylamine (Chen et al., 2015).

Safety And Hazards

The safety data sheet for 4-Difluoromethoxy-3-fluorobenzylamine indicates that it is classified as Skin Corrosion/Irritation Category 1B, H290 - Corrosive to Metals Category 1, H318 - Serious Eye Damage/Eye Irritation Category 1 .

properties

IUPAC Name

[4-(difluoromethoxy)-3-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMLSCOCOBMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Difluoromethoxy-3-fluorobenzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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